molecular formula C19H13Cl2N5O2 B11099756 5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11099756
M. Wt: 414.2 g/mol
InChI Key: PRQBLTQCUDEAPA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and multiple functional groups such as amino, cyano, and hydroxyethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with furfural to form a furan derivative, which is then reacted with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-3-{(Z)-1-CYANO-2-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H13Cl2N5O2

Molecular Weight

414.2 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C19H13Cl2N5O2/c20-15-3-1-2-13(17(15)21)16-5-4-12(28-16)8-11(9-22)18-14(10-23)19(24)26(25-18)6-7-27/h1-5,8,27H,6-7,24H2/b11-8+

InChI Key

PRQBLTQCUDEAPA-DHZHZOJOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.